molecular formula C8H14N2 B14324673 5-pentyl-1H-imidazole CAS No. 110453-29-7

5-pentyl-1H-imidazole

Cat. No.: B14324673
CAS No.: 110453-29-7
M. Wt: 138.21 g/mol
InChI Key: QTNOWIJWHWQTTF-UHFFFAOYSA-N
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Description

5-Pentyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties. The addition of a pentyl group to the imidazole ring enhances its lipophilicity, potentially altering its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-pentyl-1H-imidazole can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde. For this compound, pentanal would be used as the aldehyde component .

Industrial Production Methods: Industrial production of imidazole derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the imidazole ring while introducing the pentyl group. Catalysts and solvents are chosen to facilitate the reaction and enhance the overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Pentyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

5-Pentyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.

    Medicine: Imidazole derivatives are explored for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-pentyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. It can also interact with biological membranes, altering their permeability and affecting cellular processes. The pentyl group enhances its ability to penetrate lipid membranes, potentially increasing its efficacy in biological systems .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound with a wide range of applications.

    2-Methyl-1H-imidazole: Known for its use in pharmaceuticals and agrochemicals.

    4,5-Diphenyl-1H-imidazole: Studied for its potential anticancer properties.

Uniqueness of 5-Pentyl-1H-Imidazole: The addition of the pentyl group to the imidazole ring enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological activity. This unique property makes it a valuable compound for further research and development in various fields .

Properties

CAS No.

110453-29-7

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5-pentyl-1H-imidazole

InChI

InChI=1S/C8H14N2/c1-2-3-4-5-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

QTNOWIJWHWQTTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=CN1

Origin of Product

United States

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